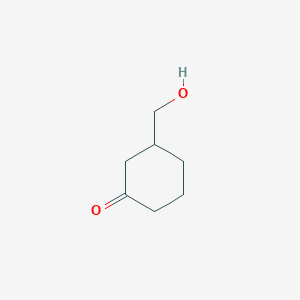
3-(Hydroxymethyl)cyclohexanon
Übersicht
Beschreibung
3-(Hydroxymethyl)cyclohexanone, also known as HC or HCCH, is a cyclic ketone that has been extensively studied due to its potential applications in various fields. It has a molecular formula of C7H12O2 and an average mass of 128.169 Da .
Synthesis Analysis
3-Hydroxymethylcyclohexene, a related compound, is formed during the dehydrochlorination of di (trans-2-chlorocyclohexylmethyl)formal by the action of alcoholic alkali, followed by methanolysis of dehydrochlorination of trans-1-hydroxymethyl-2-chlorocyclohexane by the action of potassium acetate . It can be used as a starting material for the synthesis of cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione by photocatalytic oxidation using titanium dioxide nanoparticles .
Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)cyclohexanone consists of a six-membered carbon ring with a ketone functional group and a hydroxymethyl group attached .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Hydroxymethyl)cyclohexanone include a density of 1.1±0.1 g/cm3, a boiling point of 222.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Umweltchemie
In der Umweltchemie wird diese Verbindung auf ihre potenzielle Verwendung bei der Abbau von Schadstoffen untersucht. Sie könnte Teil eines katalytischen Systems sein, das zur Zersetzung schädlicher organischer Verbindungen in der Umwelt beiträgt und so zur Schadstoffkontrolle und -sanierung beiträgt.
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von 3-(Hydroxymethyl)cyclohexanon in der wissenschaftlichen Forschung und in industriellen Anwendungen. Seine vielseitigen Einsatzmöglichkeiten in verschiedenen Bereichen unterstreichen seine Bedeutung als chemische Verbindung für den Fortschritt der Technologie und die Verbesserung der Lebensqualität. Für detailliertere Informationen und spezifische Studien zu diesen Anwendungen sind weitere Recherchen und Konsultationen der fachspezifischen wissenschaftlichen Literatur von Vorteil .
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to cyclohexanone, which is known to interact with pentaerythritol tetranitrate reductase in enterobacter cloacae .
Mode of Action
Based on its structural similarity to cyclohexanone, it may interact with its targets in a similar manner .
Pharmacokinetics
Cyclohexanone, a structurally similar compound, is known to have poor absorption and distribution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Hydroxymethyl)cyclohexanone. For instance, the yield of cyclohexanone, a similar compound, was significantly increased under mild conditions (80 °C, ambient pressure) when catalyzed by h-WO3 nanorods .
Biochemische Analyse
Biochemical Properties
3-(Hydroxymethyl)cyclohexanone plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions, where it can be converted to its corresponding alcohol or ketone forms. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which facilitate its conversion to cyclohexanol and cyclohexanone, respectively. These interactions are crucial for understanding the metabolic pathways and the role of 3-(Hydroxymethyl)cyclohexanone in cellular metabolism .
Cellular Effects
3-(Hydroxymethyl)cyclohexanone influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For instance, it can influence the expression of genes involved in oxidative stress response and metabolic regulation. Additionally, 3-(Hydroxymethyl)cyclohexanone can impact cellular metabolism by altering the levels of metabolites and the flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3-(Hydroxymethyl)cyclohexanone involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For example, it can inhibit the activity of alcohol dehydrogenase, preventing the conversion of alcohols to aldehydes. This inhibition can result in the accumulation of alcohols and a decrease in aldehyde levels. Additionally, 3-(Hydroxymethyl)cyclohexanone can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Hydroxymethyl)cyclohexanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Hydroxymethyl)cyclohexanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products. These by-products can have different effects on cellular processes compared to the parent compound. Long-term exposure to 3-(Hydroxymethyl)cyclohexanone in in vitro and in vivo studies has shown that it can cause changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-(Hydroxymethyl)cyclohexanone vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and gene expression. At high doses, it can cause toxic or adverse effects. Studies have shown that high doses of 3-(Hydroxymethyl)cyclohexanone can lead to oxidative stress, cellular damage, and alterations in metabolic pathways. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
3-(Hydroxymethyl)cyclohexanone is involved in several metabolic pathways. It can be metabolized to cyclohexanol and cyclohexanone through oxidation-reduction reactions. The enzymes alcohol dehydrogenase and aldehyde dehydrogenase play a key role in these metabolic conversions. Additionally, 3-(Hydroxymethyl)cyclohexanone can influence the levels of other metabolites and the flux through metabolic pathways. For example, it can affect the levels of glucose and other intermediates in glycolysis and the citric acid cycle .
Transport and Distribution
The transport and distribution of 3-(Hydroxymethyl)cyclohexanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 3-(Hydroxymethyl)cyclohexanone within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3-(Hydroxymethyl)cyclohexanone is important for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. The subcellular localization of 3-(Hydroxymethyl)cyclohexanone can also affect its interactions with other biomolecules and its overall cellular effects .
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGKTIHFHBTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306160 | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32916-58-8 | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32916-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


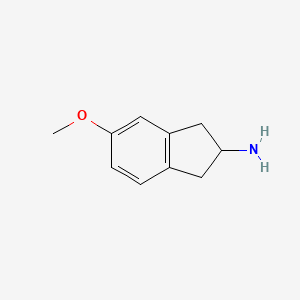
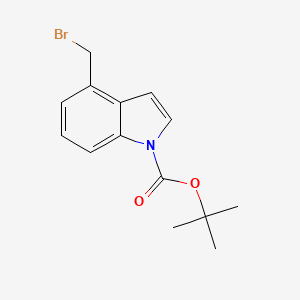


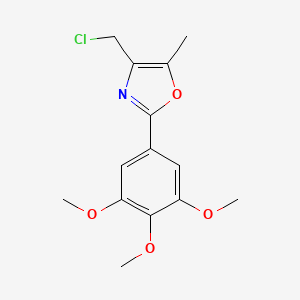


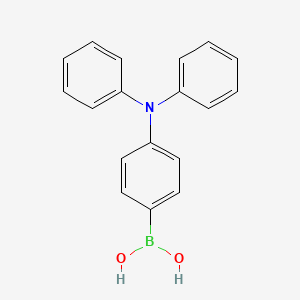
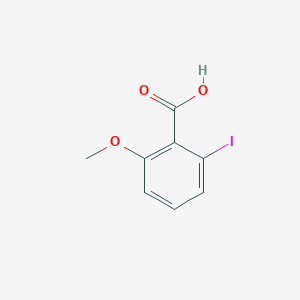


![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)

